REACTION_CXSMILES
|
[N:1]1[C:14]2[C:5](=[CH:6][CH:7]=[C:8]3[C:13]=2[N:12]=[CH:11][CH:10]=[CH:9]3)[CH:4]=[CH:3][CH:2]=1.[Br-].[K+].[OH-:17].[Na+].[N+]([O-])(O)=[O:20]>S(=O)(=O)(O)O>[N:1]1[C:14]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][N:12]=3)[C:7](=[O:17])[C:6](=[O:20])[C:5]=2[CH:4]=[CH:3][CH:2]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=C3C=CC=NC3=C12
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
[Br-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
after removing ice bath
|
Type
|
TEMPERATURE
|
Details
|
further increased to 80˜90° C. for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the condenser tube was removed
|
Type
|
WAIT
|
Details
|
waiting for the dispersion of bromine gas which
|
Type
|
WAIT
|
Details
|
After 1˜2 hours
|
Type
|
ADDITION
|
Details
|
the solution in the bottle was poured into ice water and NaOH aqueous solution
|
Type
|
ADDITION
|
Details
|
was added slowly until pH of the mixed solution
|
Type
|
CUSTOM
|
Details
|
At this time, a large number of yellow solid precipitations
|
Type
|
CUSTOM
|
Details
|
were produced
|
Type
|
FILTRATION
|
Details
|
filtered with clean water
|
Type
|
CUSTOM
|
Details
|
collected as products
|
Type
|
CUSTOM
|
Details
|
Finally, the yellow solids of 7.81 g with a yield of 67% were obtained
|
Type
|
CUSTOM
|
Details
|
by recrystallizing the said products with methanol
|
Name
|
|
Type
|
|
Smiles
|
N1=CC=CC=2C(C(C3=CC=CN=C3C12)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |